1H-pyrazole-4-carboxylate tautomerism and stability
1H-pyrazole-4-carboxylate tautomerism and stability
An In-Depth Technical Guide to the Tautomerism and Stability of 1H-Pyrazole-4-Carboxylate
For Researchers, Scientists, and Drug Development Professionals
As a Senior Application Scientist, this guide synthesizes foundational principles with field-proven methodologies to provide a comprehensive understanding of the tautomeric behavior of 1H-pyrazole-4-carboxylate. This molecule, a common scaffold in medicinal chemistry, presents a fascinating case of prototropic tautomerism, a phenomenon with profound implications for its physicochemical properties, receptor binding, and overall efficacy as a therapeutic agent. Understanding and controlling this equilibrium is paramount for rational drug design and development.
Pyrazoles are five-membered aromatic heterocycles containing two adjacent nitrogen atoms. When one of these nitrogens is unsubstituted (an N-H pyrazole), the proton can reside on either nitrogen atom. This results in a dynamic equilibrium between two distinct chemical species known as annular tautomers.[1] This is not merely a resonance structure but a true equilibrium involving the migration of a proton and a shift in double bonds within the ring.[2]
For a 4-substituted pyrazole like 1H-pyrazole-4-carboxylate, this equilibrium exists between the 1H,4-carboxylate and the 1H,5-carboxylate forms (often referred to as the 3-carboxylate and 5-carboxylate forms, respectively, depending on the numbering convention relative to the N-H). The position of this equilibrium dictates the molecule's hydrogen bonding capabilities, dipole moment, pKa, and steric profile, all of which are critical determinants of its biological activity.[1]
Figure 1: Annular tautomeric equilibrium in 1H-pyrazole-4-carboxylate.
Guiding Principles: Factors Influencing Tautomer Stability
The preference for one tautomer over another is not random; it is governed by a delicate interplay of electronic, steric, and environmental factors.
Electronic Effects of Substituents
The electronic nature of substituents on the pyrazole ring is a primary determinant of tautomeric preference.[1] The carboxylate group (-COO⁻) or its corresponding ester (-COOR) or acid (-COOH) form is electron-withdrawing.
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Electron-Withdrawing Groups (EWGs): Groups like -COOH, -CHO, and -NO₂ pull electron density from the ring. These substituents generally favor the tautomer where the group is at the C5 position (Tautomer B in Figure 1).[3][4] This arrangement places the electron-deficient carbon further from the more electronegative N-H nitrogen.
-
Electron-Donating Groups (EDGs): Conversely, substituents such as -NH₂, -OH, and -CH₃ tend to stabilize the tautomer where the group is at the C3 position.[1][3]
For 1H-pyrazole-4-carboxylic acid, theoretical studies have shown that strong electron-withdrawing groups like -COOH favor the N1-H tautomer where the substituent is at C5.[4]
Solvent Effects
The surrounding solvent environment plays a critical role in stabilizing or destabilizing tautomers, primarily through polarity and specific hydrogen bonding interactions.[3]
-
Polarity: The two tautomers often possess different dipole moments. A more polar solvent will preferentially solvate and stabilize the more polar tautomer, shifting the equilibrium.[5]
-
Protic vs. Aprotic Solvents: Polar protic solvents (e.g., water, ethanol) can act as both hydrogen bond donors and acceptors. They can facilitate the proton transfer required for tautomerization by forming a hydrogen-bonded bridge, thereby lowering the activation energy for interconversion.[3][6] Computational studies have shown that water molecules significantly lower the energetic barriers between pyrazole tautomers.[3]
Intramolecular Interactions
The potential for intramolecular hydrogen bonding can be a powerful stabilizing force. In the case of the 5-carboxylate tautomer, a hydrogen bond can form between the N1-H proton and an oxygen atom of the adjacent carboxylate group. This six-membered ring-like interaction can significantly stabilize this form over the alternative, where such an interaction is not possible.[3]
Methodologies for Tautomer Elucidation
A multi-faceted approach combining experimental spectroscopy and computational chemistry is essential for a robust analysis of tautomeric systems.
Experimental Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the most powerful and widely used technique for studying tautomerism in solution.[2] The key lies in the rate of interconversion between tautomers relative to the NMR timescale.
-
Fast Exchange: At room temperature, the proton transfer between the two nitrogen atoms is often very rapid. This results in a time-averaged spectrum, where signals for chemically distinct but rapidly interconverting atoms (e.g., C3 and C5) appear as a single, often broadened, signal.[3] The N-H proton itself typically appears as a very broad signal between 10-14 ppm.[7]
-
Slow Exchange: By lowering the temperature, the rate of interconversion can be slowed. If the exchange becomes slow on the NMR timescale, the averaged signals will decoalesce into two distinct sets of signals, one for each tautomer. The ratio of the two tautomers can then be determined directly by integrating their respective signals.[7][8]
Protocol 1: Variable-Temperature (VT) ¹H NMR Experiment
-
Sample Preparation: Dissolve 5-10 mg of the 1H-pyrazole-4-carboxylate derivative in a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in an NMR tube. Choose a solvent with a wide liquid temperature range.
-
Initial Spectrum: Acquire a standard ¹H NMR spectrum at ambient temperature (e.g., 298 K). Note any broadened signals, particularly for the pyrazole ring protons.
-
Cooling: Decrease the spectrometer temperature in increments of 10-20 K. Allow the sample to equilibrate for 5-10 minutes at each new temperature before acquiring a new spectrum.
-
Observation: Monitor the spectra for the broadening and subsequent splitting (decoalescence) of signals into two distinct sets.
-
Quantification: Once two sets of well-resolved signals are observed (the slow-exchange regime), integrate corresponding, non-overlapping peaks for each tautomer to determine the equilibrium constant (KT).
-
Warming (Optional): Gradually increase the temperature past the initial point to observe the coalescence and eventual sharpening of the signals, confirming the dynamic exchange process.
¹³C and ¹⁵N NMR: These nuclei provide a wider chemical shift range, often allowing for better resolution of tautomeric signals. ¹⁵N NMR is particularly definitive as it directly probes the nitrogen atoms involved in the tautomerism.[4][9]
UV-Vis Spectroscopy
Tautomers are different chemical compounds and thus have distinct electronic structures, leading to different UV-Vis absorption spectra.[10] While bands often overlap, analysis in different solvents can be informative.[11]
-
Solvatochromism: The absorption maximum (λmax) of each tautomer may shift depending on solvent polarity. By observing these shifts across a range of solvents, one can infer the relative polarities of the tautomers and which form is favored in a given environment.[12] This technique is simple and rapid but often provides qualitative rather than quantitative results unless combined with computational methods.[10][13]
X-ray Crystallography
X-ray crystallography provides an unambiguous snapshot of the molecule's structure in the solid state.[14] While this does not necessarily reflect the equilibrium in solution, it definitively identifies which tautomer is energetically preferred in the crystal lattice and reveals key intermolecular interactions, such as hydrogen bonding networks.[8]
Computational Chemistry
Density Functional Theory (DFT) Calculations
DFT has become an indispensable tool for predicting the relative stability of tautomers. By calculating the electronic ground state energy of each tautomer, we can predict the equilibrium distribution.[15][16]
Protocol 2: DFT Calculation for Tautomer Stability
-
Structure Generation: Build the 3D structures of both Tautomer A and Tautomer B.
-
Geometry Optimization: Perform a full geometry optimization for each tautomer in the gas phase using a suitable functional and basis set (e.g., B3LYP/6-311++G(d,p) or the more modern M06-2X/6-311++G(d,p)).[14][17]
-
Frequency Calculation: Perform a frequency calculation on the optimized geometries to confirm they are true energy minima (i.e., have no imaginary frequencies) and to obtain thermodynamic data like the zero-point vibrational energy (ZPVE) and Gibbs free energy (G).
-
Solvation Modeling: To simulate solution-phase behavior, repeat the optimization and frequency calculations using a continuum solvation model, such as the Polarizable Continuum Model (PCM).[17][18] Select the solvent used in experimental studies (e.g., water, DMSO).
-
Energy Comparison: Compare the Gibbs free energies (ΔG) of the two tautomers. The tautomer with the lower free energy is the more stable form. The equilibrium constant (KT) can be calculated using the equation: ΔG = -RT ln(KT).
Figure 2: A combined experimental and computational workflow for tautomer analysis.
Stability Analysis and Data
Computational and experimental studies on substituted pyrazoles provide quantitative insights into tautomer stability. The carboxylate group, being an EWG, generally favors the 5-substituted tautomer.
| Compound System | Method | Conditions | More Stable Tautomer | Energy Difference (ΔE or ΔG) | Reference(s) |
| Pyrazole-3(5)-carboxylic acid | MP2/6-311++G** | Gas Phase | 5-COOH | ~2.5 kcal/mol | [3][4] |
| 3(5)-Ester/Amide Pyrazoles | M06-2X/6-311++G(d,p) | Chloroform | 3-Ester/Amide | Varies with other substituent | [14] |
| Ethyl 3-hydroxy-1H-pyrazole-4-carboxylate | DFT | Ethanol | 3-OH form | ~4 kJ/mol (~1 kcal/mol) | [19] |
Note: The stability can be inverted based on other substituents and the specific environment. For instance, in a study of disubstituted pyrazoles, an ester group at C3 was favored when paired with a methyl or amino group, but the ester at C5 was favored when paired with a nitro group.[14]
Implications in Drug Development
The tautomeric state of a pyrazole-based drug candidate is of critical importance.
-
Receptor Recognition: Tautomers are distinct molecules with different shapes and patterns of hydrogen bond donors and acceptors. A receptor's binding pocket may show high affinity for one tautomer but not the other.[1] A molecule that exists predominantly as the "wrong" tautomer in a physiological environment will exhibit poor activity.
-
Physicochemical Properties: Tautomerism directly influences key ADME (Absorption, Distribution, Metabolism, and Excretion) properties like pKa, lipophilicity (logP), and solubility. An unpredictable tautomeric equilibrium can lead to inconsistent and unreliable experimental results.[1]
-
Intellectual Property: Different tautomers can sometimes be considered distinct chemical entities, which has significant implications for patent claims and intellectual property protection.
Conclusion
The tautomerism of 1H-pyrazole-4-carboxylate is a complex equilibrium governed by the electron-withdrawing nature of the carboxylate group, the polarity and proticity of the solvent, and the potential for intramolecular hydrogen bonding. The 5-carboxylate tautomer is often favored due to electronic effects and potential intramolecular stabilization. A robust characterization requires a synergistic approach, leveraging the quantitative power of low-temperature NMR and DFT calculations, complemented by insights from UV-Vis spectroscopy and X-ray crystallography. For scientists in drug development, a thorough understanding and characterization of this tautomeric behavior are not academic exercises but essential steps in designing potent, selective, and reliable therapeutic agents.
References
-
Guedes, G. P., et al. (2019). Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles. Molecules, 25(1), 63. Available at: [Link]
-
Walsh Medical Media. (2024). Exploring Solvation Effects on Tautomerism: Innovative Experimental Techniques. Available at: [Link]
-
Bohrium. (2006). The use of NMR spectroscopy to study tautomerism. Available at: [Link]
-
Kolar, M., et al. (2014). Use of activated enol ethers in the synthesis of pyrazoles: reactions with hydrazine and a study of pyrazole tautomerism. Beilstein Journal of Organic Chemistry, 10, 827-837. Available at: [Link]
-
Jarończyk, M., et al. (2004). Theoretical studies on tautomerism and IR spectra of pyrazole derivatives. Journal of Molecular Structure: THEOCHEM, 673(1-3), 17-28. Available at: [Link]
-
Kappe, C. O., et al. (2018). On the Tautomerism of N-Substituted Pyrazolones: 1,2-Dihydro-3H-pyrazol-3-ones versus 1H-Pyrazol-3-ols. Molecules, 23(1), 158. Available at: [Link]
-
Ilieva, S., et al. (2022). Factors influencing the tautomeric form stabilization and spectral characteristics of 1-phenyl substituted pyrazol-5-ones. Bulgarian Chemical Communications, 54(1), 12-18. Available at: [Link]
-
Ouattara, Z., et al. (2021). Theoretical Study by Density Functional Theory Method (DFT) of Stability, Tautomerism, Reactivity and Prediction of Acidity of Quinolein-4-One Derivatives. Computational Chemistry, 9(3), 63-82. Available at: [Link]
-
Aguilar-Parrilla, F., et al. (1992). The Tautomerism of 3(5)-Phenylpyrazoles: An Experimental (IH, I3C, I5N NMR and X-Ray Crystallography) Study. New Journal of Chemistry, 16, 1-1. Available at: [Link]
-
Cabildo, P., et al. (1984). A 13 C NMR spectroscopy study of the structure of NH pyrazoles and indazoles. Spectrochimica Acta Part A: Molecular Spectroscopy, 40(7), 603-607. Available at: [Link]
-
de la Cruz, A., et al. (1995). Theoretical calculations on pyrazole derivatives. Part 2. Effect of cationic C-substituents (NH3+ and N2+) on the basicity and tautomerism of pyrazoles. Journal of the Chemical Society, Perkin Transactions 2, (5), 1031-1035. Available at: [Link]
-
Kusakiewicz-Dawid, A., et al. (2019). Annular Tautomerism of 3(5)-Disubstituted-1H-pyrazoles with Ester and Amide Groups. Molecules, 24(14), 2629. Available at: [Link]
-
Pop, R., et al. (2022). Experimental and Computational Study of Novel Pyrazole Azo Dyes as Colored Materials for Light Color Paints. Materials, 15(16), 5507. Available at: [Link]
-
Al-Hourani, B. J., et al. (2022). A density functional theory study of the molecular structure, reactivity, and spectroscopic properties of 2-(2-mercaptophenyl)-1-azaazulene tautomers and rotamers. Scientific Reports, 12(1), 19586. Available at: [Link]
-
Alkorta, I., et al. (2018). A Computational Study of the NMR Chemical Shifts of Polynitropyrazoles. Molecules, 23(11), 2998. Available at: [Link]
-
Kolar, M., et al. (2014). Use of activated enol ethers in the synthesis of pyrazoles: reactions with hydrazine and a study of pyrazole tautomerism. Beilstein Journal of Organic Chemistry, 10, 827-837. Available at: [Link]
-
Deka, R. C., & Ahmed, S. (2018). DFT Study To Explore the Importance of Ring Size and Effect of Solvents on the Keto–Enol Tautomerization Process of α- and β-Cyclodiones. ACS Omega, 3(8), 8836-8843. Available at: [Link]
-
Marín-Luna, M., et al. (2012). A theoretical study of the gas phase (proton affinity) and aqueous (pKa) basicity of a series of 150 pyrazoles. New Journal of Chemistry, 36(5), 1221-1230. Available at: [Link]
-
Shater, A. M., et al. (2023). Investigation on the stability of the Enol Tautomer of Favipiravir and its derivatives by DFT, QTAIM, NBO, NLO and 1H-NMR. Journal of Biomolecular Structure and Dynamics. Available at: [Link]
-
Gzella, A. K., & Raczyńska, E. D. (2023). Influence of the Solvent on the Stability of Aminopurine Tautomers and Properties of the Amino Group. International Journal of Molecular Sciences, 24(7), 6296. Available at: [Link]
-
Slideshare. (2017). Study Of Tautomerism & Solvent Effect By UV-Vis Spectroscopy.pdf. Available at: [Link]
-
Kappe, C. O., et al. (2011). Reactions and tautomeric behavior of 1-(2-pyridinyl)-1H-pyrazol-5-ols. HETEROCYCLES, 83(7), 1565-1581. Available at: [Link]
-
Teague, S. J., et al. (2016). Experimental and Chemoinformatics Study of Tautomerism in a Database of Commercially Available Screening Samples. Journal of Chemical Information and Modeling, 56(10), 2035-2046. Available at: [Link]
-
Alkorta, I., & Elguero, J. (2014). Proton transfer in 1H-pyrazole-4-carboxylic acids. ResearchGate. Available at: [Link]
-
Jacquemin, D., & Perpète, E. A. (2010). Keto-Enol Equilibrium from Combining UV/vis Absorption Spectroscopy with Quantum Chemical Calculations. DIAL@UCLouvain. Available at: [Link]
-
Couto, P. H., et al. (2022). Targeting Individual Tautomers in Equilibrium by Resonant Inelastic X-ray Scattering. The Journal of Physical Chemistry Letters, 13(11), 2561-2566. Available at: [Link]
-
Tayyari, S. F., et al. (2017). Comparison of Tautomerization, Vibrational Spectra and UV-Vis Analysis of β-Ketoester With Acetylacetone. An Experimental and T. Semantic Scholar. Available at: [Link]
-
Kappe, C. O., et al. (2018). On the Tautomerism of N-Substituted Pyrazolones: 1,2-Dihydro-3H-pyrazol-3-ones versus 1H-Pyrazol-3-ols. MDPI. Available at: [Link]
-
PubChem. (n.d.). 1-Methyl-1H-pyrazole-4-carboxylic acid. National Center for Biotechnology Information. Retrieved February 27, 2026, from [Link]
-
Yildiz, M., et al. (2023). Structural Characterization and Keto-Enol Tautomerization of 4-Substituted Pyrazolone Derivatives with Dft Approach. SSRN. Available at: [Link]
-
PubChem. (n.d.). ethyl 1H-pyrazole-4-carboxylate. National Center for Biotechnology Information. Retrieved February 27, 2026, from [Link]
-
PubChem. (n.d.). Pyrazole-4-carboxylic acid. National Center for Biotechnology Information. Retrieved February 27, 2026, from [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Paper Details - Ask this paper | Bohrium [bohrium.com]
- 3. Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. bcc.bas.bg [bcc.bas.bg]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. userpage.fu-berlin.de [userpage.fu-berlin.de]
- 9. cdnsciencepub.com [cdnsciencepub.com]
- 10. walshmedicalmedia.com [walshmedicalmedia.com]
- 11. Targeting Individual Tautomers in Equilibrium by Resonant Inelastic X-ray Scattering - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Study Of Tautomerism & Solvent Effect By UV-Vis Spectroscopy.pdf [slideshare.net]
- 13. dial.uclouvain.be [dial.uclouvain.be]
- 14. Annular Tautomerism of 3(5)-Disubstituted-1H-pyrazoles with Ester and Amide Groups - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Theoretical Study by Density Functional Theory Method (DFT) of Stability, Tautomerism, Reactivity and Prediction of Acidity of Quinolein-4-One Derivatives [scirp.org]
- 16. A density functional theory study of the molecular structure, reactivity, and spectroscopic properties of 2-(2-mercaptophenyl)-1-azaazulene tautomers and rotamers - PMC [pmc.ncbi.nlm.nih.gov]
- 17. pubs.rsc.org [pubs.rsc.org]
- 18. mdpi.com [mdpi.com]
- 19. BJOC - Use of activated enol ethers in the synthesis of pyrazoles: reactions with hydrazine and a study of pyrazole tautomerism [beilstein-journals.org]
